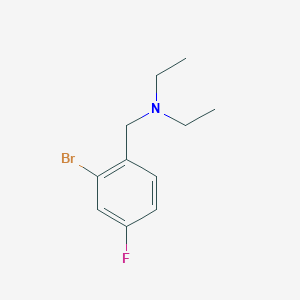

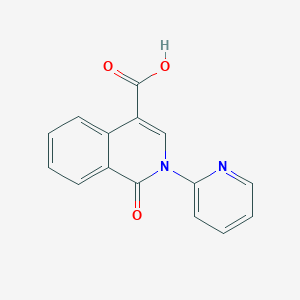

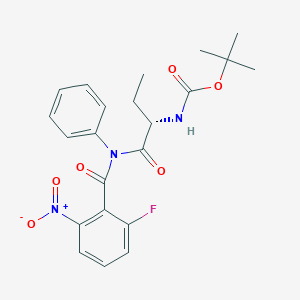

![molecular formula C15H22N4 B1453615 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile CAS No. 1389935-19-6](/img/structure/B1453615.png)

6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile

Overview

Description

Scientific Research Applications

Organic Electronics

Synthesis of Conductive Polymers: The compound serves as a precursor for the synthesis of dendrimers containing TEMPO fragments, which are integrated into conductive polymer structures. These polymers are utilized in organic electronics due to their high redox potential and theoretical specific capacity, offering advancements in battery and supercapacitor technologies .

Antimicrobial Coatings

Chronic Wound Treatment: A derivative of the compound, plasma polymerized TEMPO (TEMPOpp), has been developed into thin coatings with antimicrobial properties. These coatings are being explored as a novel approach to tackle infections in chronic wounds, with studies focusing on optimizing shelf-life and enhancing antimicrobial efficacy .

Biochemical Labeling

Infrared-Detectable Tracers: The compound has been synthesized for use in labeling amino acids with IR-detectable metal–carbonyl tracers. This application is significant for studying amino acid interactions due to the compound’s sharp absorption bands and thermal stability.

Radical Chemistry

Stable Radical Applications: As a stable radical, the compound finds applications in various fields of chemistry and biochemistry. It is used as a radical marker, structural probe for biological systems, reagent in organic synthesis, and mediator in controlled radical polymerization .

Organic Synthesis

Preparation of Metallo-Amide Bases: The compound is a hindered base used in the preparation of metallo-amide bases and selective generation of silylketene acetals. It plays a role in the synthesis of complex organic molecules such as hibarimicinone and 4-substituted quinazoline .

Light and Heat Stability

Polyamide Stabilization: It is an additive for enhancing the light and heat stability of polyamide 6. The compound’s derivatives, hindered piperidine amines, and tertiary amines, are used as fiber-reactive yellowing inhibitors for partial brightness stabilization of peroxide-bleached pulps .

Mechanism of Action

Target of Action

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, is used to prepare metallo-amide bases .

Mode of Action

It can be inferred from the related compound, 2,2,6,6-tetramethylpiperidine, which is known to participate in the generation of silylketene acetals .

Biochemical Pathways

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, is involved in the synthesis of allylated tertiary amines via allylic amination of allylic chlorides .

Pharmacokinetics

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, has a density of 0912 g/mL at 25 °C (lit) .

Result of Action

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, is used in the synthesis of various chemical compounds .

Action Environment

It is known that 2,2,6,6-tetramethylpiperidine, a related compound, should be stored below +30°c .

properties

IUPAC Name |

6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4/c1-14(2)7-12(8-15(3,4)19-14)18-13-6-5-11(9-16)10-17-13/h5-6,10,12,19H,7-8H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWSZCALJFONJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2=NC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

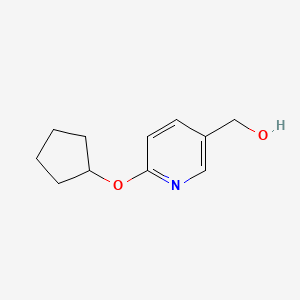

![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)

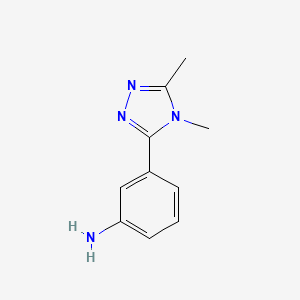

![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)

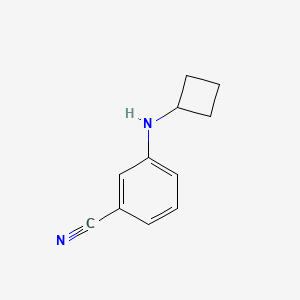

![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)